8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique molecular structure that includes a fluorine atom and a methoxybenzyl substituent, which may enhance its interaction with biological targets, including enzymes and receptors.
Chemical Structure and Synthesis
The compound's molecular formula is C18H16FN3O with a molecular weight of approximately 313.34 g/mol. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Pyrimidoindole Core : This step often requires cyclization reactions under acidic or basic conditions.
- Substitution Reactions : The introduction of the methoxybenzyl and fluorine groups is achieved through nucleophilic substitution methods using appropriate reagents.
Optimized reaction conditions are essential for achieving high yields and purity. Techniques such as recrystallization and chromatography are commonly employed for purification.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The presence of the fluorine atom is believed to enhance its pharmacological properties by improving binding affinity to biological targets.
In Vitro Studies :
- The compound has shown promising results in inhibiting various cancer cell lines, including breast cancer (AMJ13) and lung cancer (A549). For example, IC50 values against A549 cells were reported to be lower than those of control compounds, indicating superior cytotoxic activity.
- Table 1 summarizes the IC50 values for different cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 15.6 |
Control Compound A | A549 | 25.0 |
Control Compound B | AMJ13 | >50 |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression.
- Receptor Modulation : The compound could modulate receptor activities critical for tumor growth and survival.
- Gene Expression Alteration : It may influence gene expression related to apoptosis and cell proliferation.
Case Study 1: Inhibition of EGFR Kinase Activity
A study evaluated the inhibitory effects of various pyrimidoindole derivatives on the EGFR kinase activity associated with non-small cell lung cancer (NSCLC). The results showed that compounds similar to this compound demonstrated significant inhibition rates compared to established inhibitors like AZD9291.
Case Study 2: Selectivity Against Cancer Cell Lines
Another investigation focused on the selectivity of this compound against different cancer cell lines. It was found that while it exhibited potent activity against A549 cells, its efficacy was reduced in other cell lines such as NCI-H460, suggesting a selective mechanism that could be exploited for targeted therapy.
特性
IUPAC Name |
8-fluoro-3-[(2-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-15-5-3-2-4-11(15)9-22-10-20-16-13-8-12(19)6-7-14(13)21-17(16)18(22)23/h2-8,10,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXAKWTFYSHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。